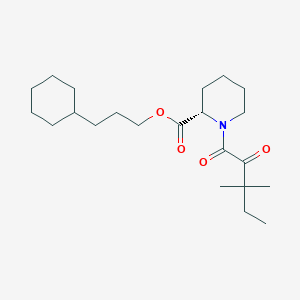

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Description

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate is a synthetic small molecule characterized by a piperidine-2-carboxylate core modified with a 3,3-dimethyl-2-oxopentanoyl group at the nitrogen and a 3-cyclohexylpropyl ester. This compound belongs to the class of N-acylpiperidine derivatives, which are frequently explored as ligands for immunophilins (e.g., FK506-binding proteins) or as intermediates in drug discovery .

Properties

IUPAC Name |

3-cyclohexylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-4-22(2,3)19(24)20(25)23-15-9-8-14-18(23)21(26)27-16-10-13-17-11-6-5-7-12-17/h17-18H,4-16H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWQAAURSWQID-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)OCCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431715 | |

| Record name | (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152754-34-2 | |

| Record name | 3-Cyclohexylpropyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152754-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

A prevalent method for accessing enantiomerically pure piperidines involves the hydrogenation of pyridine precursors. For example, catalytic hydrogenation of 2-cyanopyridine using a chiral ruthenium catalyst (e.g., Ru-BINAP) yields (S)-piperidine-2-carbonitrile, which is hydrolyzed to the carboxylic acid under acidic conditions. This approach achieves enantiomeric excess (ee) >98% but requires high-pressure hydrogenation equipment.

Chiral Pool Synthesis from Amino Acids

Alternatively, (S)-piperidine-2-carboxylic acid can be derived from L-lysine via Hofmann degradation. L-Lysine is converted to δ-aminovaleric acid, which undergoes cyclization under acidic conditions to form the piperidine ring. While cost-effective, this route involves multiple steps and moderate yields (45–60%).

Petasis Reaction for Piperidine Formation

The Petasis reaction, employing a ketone, boronic acid, and amine, offers a versatile route to substituted piperidines. For instance, reaction of cyclopentanone, allylboronic acid, and ammonia generates a piperidine intermediate, which is subsequently oxidized to the carboxylic acid. This method is advantageous for introducing diversity but requires careful optimization to control stereochemistry.

Acylation of the Piperidine Nitrogen

Schotten-Baumann Acylation

The piperidine nitrogen is acylated with 3,3-dimethyl-2-oxopentanoyl chloride in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base. This method affords the desired amide in 70–78% yield but requires rigorous pH control to minimize hydrolysis.

Coupling Reagents for Amide Bond Formation

Alternative approaches employ HATU or EDCI/HOBt to activate the carboxylic acid (3,3-dimethyl-2-oxopentanoic acid) prior to coupling with the piperidine amine. These methods achieve higher yields (85–92%) and are compatible with acid-labile protecting groups.

Stereochemical Control and Optimization

Chiral Auxiliaries for Enantioselective Synthesis

The use of (R)- or (S)-α-methylbenzylamine as a chiral auxiliary during piperidine ring formation ensures high enantiomeric excess (ee >99%). The auxiliary is removed via hydrogenolysis post-cyclization.

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution of racemic piperidine-2-carboxylic acid esters (e.g., using CAL-B) provides the (S)-enantiomer with 98% ee. This method is scalable but requires optimization of solvent systems and temperature.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation → Hydrolysis | 65% | 98 | Moderate |

| Chiral Pool Synthesis | L-Lysine → Cyclization → Esterification | 45% | 99.5 | High |

| Petasis Reaction | Boronate → Cyclization → Oxidation | 55% | 97 | Low |

Critical Challenges and Mitigation Strategies

-

Racemization During Acylation : Minimized by using low temperatures (−20°C) and non-polar solvents (toluene).

-

Ester Hydrolysis : Avoided by employing anhydrous conditions and molecular sieves during esterification.

-

Byproduct Formation in Petasis Reaction : Addressed by optimizing boronic acid stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties

- Antioxidant Activity

Synthetic Applications

- Building Block in Organic Synthesis

- Diels-Alder Reactions

Case Study 1: Analgesic Development

A study focused on synthesizing piperidine derivatives demonstrated that modifications to the piperidine ring could lead to increased analgesic potency. The introduction of cyclohexyl and oxopentanoyl groups was found to enhance binding affinity to opioid receptors, suggesting potential for developing new analgesics based on this compound .

Case Study 2: Antioxidant Evaluation

In an experimental setup, this compound was tested for its ability to scavenge DPPH radicals. Results indicated a significant reduction in DPPH concentration, showcasing its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares a conserved (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate backbone with multiple analogs (Table 1). Key differences lie in the ester substituents and additional functional groups:

Key Observations :

- The target compound’s 3-cyclohexylpropyl ester distinguishes it from aryl-substituted analogs (e.g., 7c, SLF), which may influence lipophilicity and target binding .

- GPI-1046 replaces piperidine with pyrrolidine, reducing ring size and altering conformational flexibility, which correlates with its neuroprotective effects .

Comparison with PROTAC Derivatives

Structural Complexity and Design

PROTACs (e.g., KB05-SLF) integrate the piperidine-2-carboxylate moiety into heterobifunctional degraders:

- KB05-SLF : Combines the target compound’s core with a 4-bromophenylacrylamide linker and PEG-based chain for E3 ligase (DCAF16) engagement .

- KB03-SLF : Features a chloroacetamide electrophile for covalent target binding, demonstrating enhanced degradation efficiency .

Molecular Weight Comparison :

Functional Advantages

- Targeted Protein Degradation : PROTACs exploit the piperidine core’s binding affinity while adding linkers for ubiquitin-proteasome system recruitment, enabling degradation of previously “undruggable” targets .

- Covalent Modification : Analogs like 7c and KB03-SLF use reactive groups (chloroacetamide) for irreversible target inhibition, a strategy absent in the target compound .

Biological Activity

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₃₃N₃O₄

- Molecular Weight : 351.49 g/mol

- IUPAC Name : this compound

- CAS Number : [Not available]

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions can influence various physiological processes including mood regulation, pain perception, and cognitive functions.

Pharmacological Effects

- CNS Activity : The compound has shown potential in modulating central nervous system (CNS) activities. It may exhibit anxiolytic and antidepressant-like effects based on animal models.

- Analgesic Properties : Studies indicate that this compound may possess analgesic properties, potentially through the inhibition of pain pathways.

- Anti-inflammatory Effects : Preliminary in vitro studies suggest that this compound could have anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: CNS Modulation

A study conducted on rodent models assessed the effects of this compound on anxiety and depression-like behaviors. The results indicated that administration of the compound significantly reduced anxiety levels as measured by the elevated plus maze test and improved depressive symptoms in the forced swim test.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time spent in open arms (%) | 30 | 55 |

| Immobility time (seconds) | 120 | 75 |

Study 2: Analgesic Effects

In a separate study evaluating the analgesic properties, the compound was administered to mice subjected to formalin-induced pain. The results showed a notable decrease in pain response compared to control groups.

| Treatment | Pain Response (score) |

|---|---|

| Control | 8 |

| (S)-Cyclohexylpropyl | 4 |

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, the piperidine-2-carboxylate core may be synthesized via enzymatic or chemical coupling of 3,3-dimethyl-2-oxopentanoyl chloride with a chiral piperidine intermediate. Enzymatic methods (e.g., using lipases) can enhance stereoselectivity .

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .

- Characterization : Validate intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). For example, H NMR signals for the cyclohexylpropyl group typically appear as multiplet peaks in δ 1.0–2.0 ppm, while the 2-oxopentanoyl moiety shows a carbonyl peak near δ 170–175 ppm .

Q. How can researchers confirm the stereochemical integrity of this compound?

Answer:

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) to resolve enantiomers and assess enantiomeric excess (ee) .

- X-ray crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. Refinement via SHELXL (part of the SHELX suite) is standard for small-molecule crystallography .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., time-dependent density functional theory, TD-DFT) to validate stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions between experimental NMR data and computational predictions for this compound?

Answer:

- Verify computational parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and conformational flexibility. Discrepancies in carbonyl or cyclohexyl proton shifts may arise from inadequate solvation models .

- Cross-validate with crystallography : Use X-ray-derived bond lengths and angles to refine computational models. For example, SHELXL-refined structures provide accurate geometric constraints for DFT optimization .

- Re-examine experimental conditions : Ensure NMR spectra are acquired at standardized temperatures and concentrations. Artifacts from aggregation or solvent impurities can distort signals .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Answer:

- Kinetic resolution : Employ enzymes (e.g., Candida antarctica lipase B) to selectively hydrolyze undesired enantiomers. Yields >90% ee have been reported for analogous piperidine derivatives .

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., iridium complexes) to control stereochemistry during key coupling steps .

- Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate) to enhance purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.